Benzoic acid, 3-(2-benzyl-2H-tetrazol-5-yl)-
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Overview
Description
3-(2-Benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoic acid is a heterocyclic organic compound that contains a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoic acid typically involves the reaction of 4-cyanobenzoic acid with sodium azide in the presence of ammonium chloride and anhydrous dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 30 minutes and then refluxed at 120°C for 18-20 hours .
Industrial Production Methods
While specific industrial production methods for 3-(2-Benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or the benzoic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the benzoic acid moiety.
Scientific Research Applications
3-(2-Benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acid groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 3-(2-Benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Tetrazol-5-yl)benzoic acid
- 4-(2H-1,2,3,4-Tetraazol-5-yl)benzoic acid
Uniqueness
3-(2-Benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoic acid is unique due to the presence of the benzyl group attached to the tetrazole ring. This structural feature can influence the compound’s reactivity and binding properties, distinguishing it from other tetrazole derivatives .
Properties
Molecular Formula |
C15H12N4O2 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
3-(2-benzyltetrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C15H12N4O2/c20-15(21)13-8-4-7-12(9-13)14-16-18-19(17-14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,20,21) |
InChI Key |
TXHXPDAASUUSMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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